1(2H)-Naphthalenone, 3,4-dihydro-2-(2-methylphenyl)-

Beschreibung

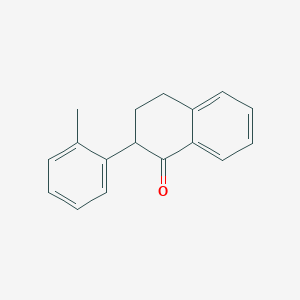

1(2H)-Naphthalenon, 3,4-Dihydro-2-(2-methylphenyl)- ist eine organische Verbindung, die zur Klasse der Naphthalenone gehört. Diese Verbindung zeichnet sich durch ein Naphthalinringsystem mit einer Ketongruppe an der 1-Position und einem 2-Methylphenyl-Substituenten an der 2-Position aus.

Eigenschaften

CAS-Nummer |

478866-36-3 |

|---|---|

Molekularformel |

C17H16O |

Molekulargewicht |

236.31 g/mol |

IUPAC-Name |

2-(2-methylphenyl)-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C17H16O/c1-12-6-2-4-8-14(12)16-11-10-13-7-3-5-9-15(13)17(16)18/h2-9,16H,10-11H2,1H3 |

InChI-Schlüssel |

WNSFFHCCTISGBF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1C2CCC3=CC=CC=C3C2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1(2H)-Naphthalenon, 3,4-Dihydro-2-(2-methylphenyl)- kann über mehrere Syntheserouten erfolgen. Eine gängige Methode beinhaltet die Kondensation von 2-Methylbenzaldehyd mit 1-Tetralon unter sauren Bedingungen, gefolgt von Cyclisierungs- und Oxidationsschritten. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von starken Säuren wie Schwefelsäure oder Salzsäure, und der Prozess kann erhöhte Temperaturen erfordern, um die Cyclisierung zu erleichtern.

Industrielle Produktionsverfahren für diese Verbindung können ähnliche Syntheserouten beinhalten, jedoch im größeren Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Produktionsprozesses steigern.

Analyse Chemischer Reaktionen

1(2H)-Naphthalenon, 3,4-Dihydro-2-(2-methylphenyl)- durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu den entsprechenden Naphthochinonen oxidiert werden.

Reduktion: Die Reduktion der Ketongruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden, was zur Bildung des entsprechenden Alkohols führt.

Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring stattfinden, was die Einführung verschiedener Substituenten ermöglicht. Übliche Reagenzien für diese Reaktionen sind Halogene, Nitrierungsmittel und Sulfonierungsmittel.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise führt Oxidation typischerweise zu Naphthochinonen, während Reduktion Alkohole erzeugt.

Wissenschaftliche Forschungsanwendungen

1(2H)-Naphthalenon, 3,4-Dihydro-2-(2-methylphenyl)- hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer organischer Moleküle. Seine einzigartige Struktur ermöglicht die Erforschung verschiedener chemischer Transformationen und Reaktionsmechanismen.

Biologie: Diese Verbindung kann in Studien verwendet werden, die sich mit Enzyminhibition und Protein-Ligand-Interaktionen befassen. Seine strukturellen Merkmale machen es zu einem potenziellen Kandidaten für die Entwicklung von bioaktiven Molekülen.

Medizin: Die Erforschung seiner pharmakologischen Eigenschaften könnte potenzielle therapeutische Anwendungen aufdecken. Es könnte auf seine Auswirkungen auf verschiedene biologische Ziele und Pfade untersucht werden.

Industrie: Im Industriesektor kann diese Verbindung als Zwischenprodukt bei der Synthese von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet werden.

Wirkmechanismus

Der Mechanismus, durch den 1(2H)-Naphthalenon, 3,4-Dihydro-2-(2-methylphenyl)- seine Wirkung entfaltet, hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten Pfade könnten Signaltransduktion, Stoffwechselprozesse oder Genexpressionsregulation umfassen.

Wirkmechanismus

The mechanism by which 1(2H)-Naphthalenone, 3,4-dihydro-2-(2-methylphenyl)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

1(2H)-Naphthalenon, 3,4-Dihydro-2-(2-methylphenyl)- kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

1(2H)-Naphthalenon, 3,4-Dihydro-2-phenyl-: Diese Verbindung fehlt die Methylgruppe am Phenylring, was ihre Reaktivität und biologische Aktivität beeinflussen kann.

1(2H)-Naphthalenon, 3,4-Dihydro-2-(4-methylphenyl)-: Die Position der Methylgruppe am Phenylring ist unterschiedlich, was möglicherweise zu Variationen im chemischen Verhalten und in den Anwendungen führt.

1(2H)-Naphthalenon, 3,4-Dihydro-2-(2-methoxyphenyl)-: Das Vorhandensein einer Methoxygruppe anstelle einer Methylgruppe kann die Eigenschaften und Wechselwirkungen der Verbindung erheblich verändern.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.